

# An In-depth Technical Guide on Nu-cap Encapsulation Technology

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## Compound of Interest

Compound Name: Nu-cap

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This technical guide provides a comprehensive overview of the research and applications related to **Nu-cap** encapsulation technology, a platform developed for the enhanced oral delivery of bioactive compounds and probiotics. The technology, emerging from research primarily conducted at the University of Navarra and commercialized by Nucaps Nanotechnology, focuses on the use of natural proteins such as zein and soy protein to create nanospheres, nanocapsules, and microparticles. These structures are designed to protect active ingredients from degradation in the gastrointestinal tract, improve their bioavailability, and ensure their controlled release.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the quantitative data, experimental protocols, and biological mechanisms associated with this technology.

## Core Technology Overview

**Nu-cap** technology leverages the self-assembly properties of proteins to encapsulate a wide range of substances, from poorly water-soluble flavonoids like quercetin and curcumin to viable probiotic microorganisms.[4][5][6] The primary materials used are zein, a protein from maize, and soy protein isolate.[4][6] The resulting particles are typically spherical, with sizes ranging from the nanometer to the micrometer scale, and are designed to be mucoadhesive or mucus-penetrating, depending on the desired application.[4][7] The technology is protected by several international patents and has been scaled up for industrial applications in the nutrition, pharmaceutical, and food sectors.[1][2][3][8][9]

## Quantitative Data Summary

The following tables summarize the key quantitative data from various research studies on **Nu-cap** and related encapsulation technologies.

Table 1: Physicochemical Properties of Zein-Based Nanoparticles

Encapsulated Agent	Nanoparticle Type	Mean Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (µg/mg)	Reference
Quercetin	Nanospheres (NS)	230 - 250	Negative	Not specified	~70	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Quercetin	Nanocapsules (NC)	230 - 250	Negative	Not specified	Not specified	<a href="#">[4]</a> <a href="#">[10]</a>
Curcumin	Nanoparticles (NPZ-CC)	~250	Not specified	~98%	9.18% (total curcuminoids)	<a href="#">[5]</a> <a href="#">[12]</a>
Resveratrol	Nanoparticles	~331	Not specified	87%	Not specified	<a href="#">[13]</a>
Insulin	Bare Nanoparticles (I-NP)	~270	Not specified	~80	Not specified	<a href="#">[7]</a>
Insulin	PEG-coated NP (I-NP-PEG)	~270	Not specified	~80	Not specified	<a href="#">[7]</a>

Table 2: In Vivo Bioavailability and Efficacy

Encapsulated Agent	Nanoparticle Type	Animal Model	Key Finding	Reference
Quercetin	Nanospheres (Q-NS)	Wistar Rats	Relative oral bioavailability of 26% (vs. 5% for control)	<a href="#">[4]</a> <a href="#">[14]</a>
Quercetin	Nanocapsules (Q-NC)	Wistar Rats	Relative oral bioavailability of 57% (vs. 5% for control)	<a href="#">[4]</a> <a href="#">[14]</a>
Curcumin	Nanoparticles (Nucaps)	Wistar Rats	9-fold increase in oral bioavailability compared to standard extract	<a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Quercetin	Nanoparticles	Mice	Relative oral bioavailability of approx. 60%	<a href="#">[11]</a>
Insulin	PEG-coated NP (I-NP-PEG)	Diabetic Rats	Oral bioavailability of 10.2% (vs. 4.2% for uncoated NP)	<a href="#">[7]</a>
Quercetin	Nanospheres (Q-NS)	C. elegans	Twice as effective as free quercetin in reducing lipid accumulation	<a href="#">[4]</a> <a href="#">[14]</a>

Table 3: Probiotic Encapsulation with Soy Protein

Probiotic Strain	Encapsulation Method	Particle Size	Viability after Encapsulation	Key Finding	Reference
Lactobacillus plantarum CECT 220	Coacervation & Spray-drying	11 µm	9.6-10.2 log cfu/mL	Enhanced stability during storage and under simulated gastrointestinal conditions	<a href="#">[6]</a> <a href="#">[18]</a> <a href="#">[19]</a>
Lactobacillus casei CECT 475	Coacervation & Spray-drying	Not specified	Not specified	Significantly improved viability compared to commercial forms	<a href="#">[19]</a>
Lactobacillus casei 01	Spray-drying with Alginate	9.7 µm	11.67 log CFU/g	High thermal stability and mucoadhesive properties	<a href="#">[20]</a> <a href="#">[21]</a>

## Experimental Protocols

### Preparation of Zein-Based Nanospheres and Nanocapsules

This protocol is based on the methodology described for the encapsulation of quercetin.[\[4\]](#)[\[10\]](#)

- Preparation of the Organic Phase:
  - For nanospheres (NS), dissolve zein in ethanol (70% v/v).
  - For nanocapsules (NC), dissolve zein and wheat germ oil in ethanol (70% v/v).

- Add the active ingredient (e.g., quercetin) to this solution and stir until completely dissolved.
- Nanoparticle Formation (Desolvation):
  - Add purified water to the organic phase under magnetic stirring. The addition of the anti-solvent (water) induces the desolvation of zein, leading to the formation of nanoparticles.
- Purification and Concentration:
  - Centrifuge the nanoparticle suspension to pellet the nanoparticles.
  - Wash the pellet with purified water to remove any remaining organic solvent and non-encapsulated active ingredient.
  - Resuspend the purified nanoparticles in water.
- Lyophilization (Optional):
  - For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) is typically added before freezing.

## Preparation of Curcumin-Loaded Zein Nanoparticles

This protocol is adapted from the study on improving the oral bioavailability of curcumin.<sup>[5][12]</sup>

- Solution Preparation:
  - Dissolve zein and lysine in ethanol (70% v/v).
  - Add the curcuminoid extract to the solution at the desired mass ratio and incubate under magnetic stirring at room temperature.
- Nanoparticle Formation:
  - Induce the desolvation process by adding Milli-Q water to the ethanolic solution.
- Drying:

- The resulting nanoparticle suspension is spray-dried to obtain a powder. The process parameters such as inlet temperature, nozzle pressure, and pumping rate are optimized. [\[5\]](#)

## Encapsulation of Probiotics in Soybean Protein Microparticles

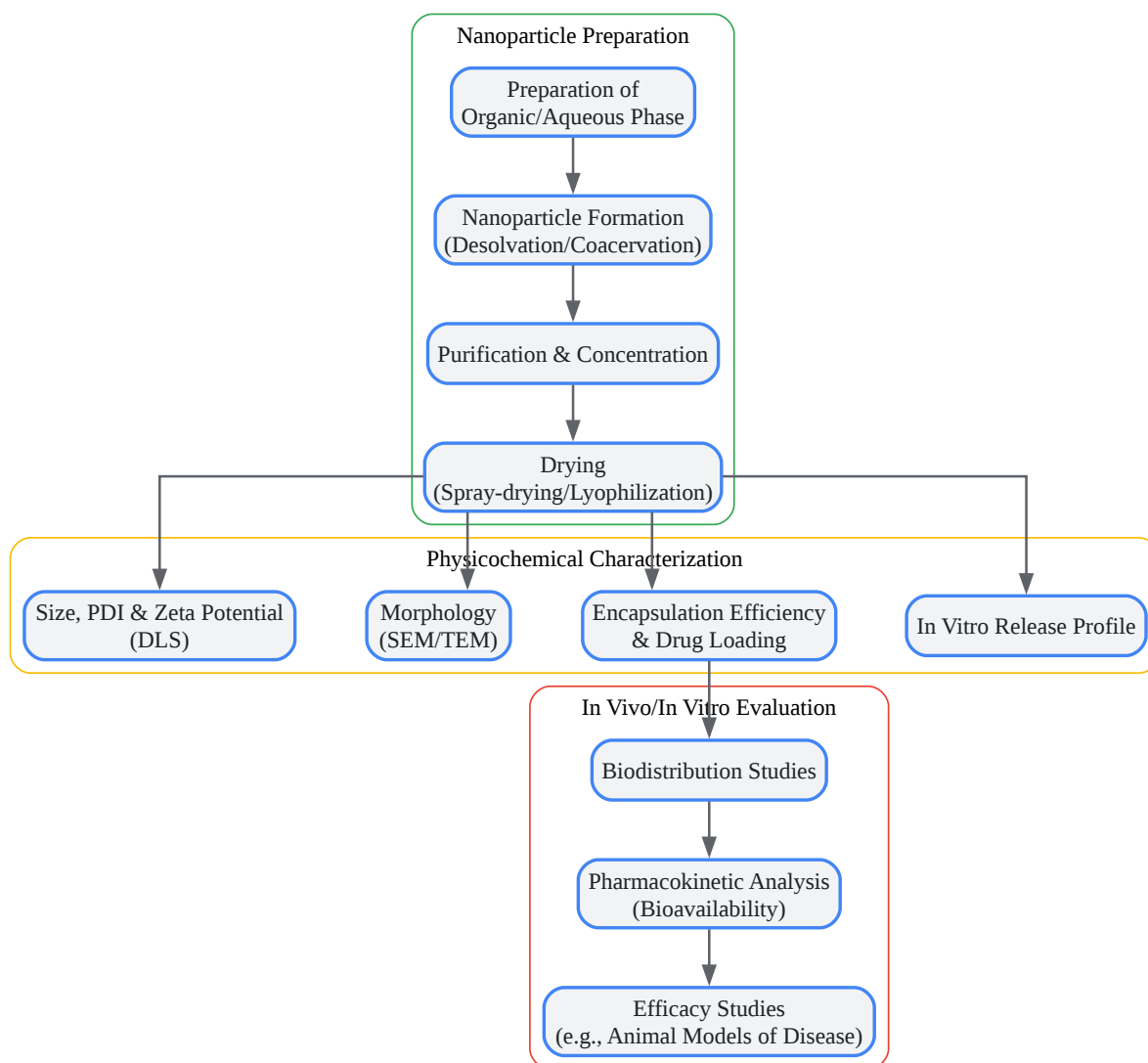
This protocol is based on the methodology for encapsulating *Lactobacillus* strains. [\[6\]](#)[\[19\]](#)

- Preparation of Soybean Protein Concentrate (SPC):
  - Extract SPC from soybean flour by alkaline extraction followed by isoelectric precipitation.
- Coacervation:
  - Suspend the probiotic cells and the SPC in water.
  - Induce coacervation by adding a solution of calcium salts (e.g.,  $\text{CaCl}_2$ ) while stirring.
- Spray-Drying:
  - Dry the resulting microparticle suspension using a spray-dryer to obtain a powder of encapsulated probiotics.
- Cross-linking (for alginate-containing microparticles):
  - If sodium alginate is used in the formulation, the collected microparticles are introduced into an aqueous solution of  $\text{CaCl}_2$  for cross-linking, followed by stirring. [\[21\]](#)

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow for Nanoparticle Development

The following diagram illustrates the general workflow for the preparation and evaluation of protein-based nanoparticles for oral drug delivery.



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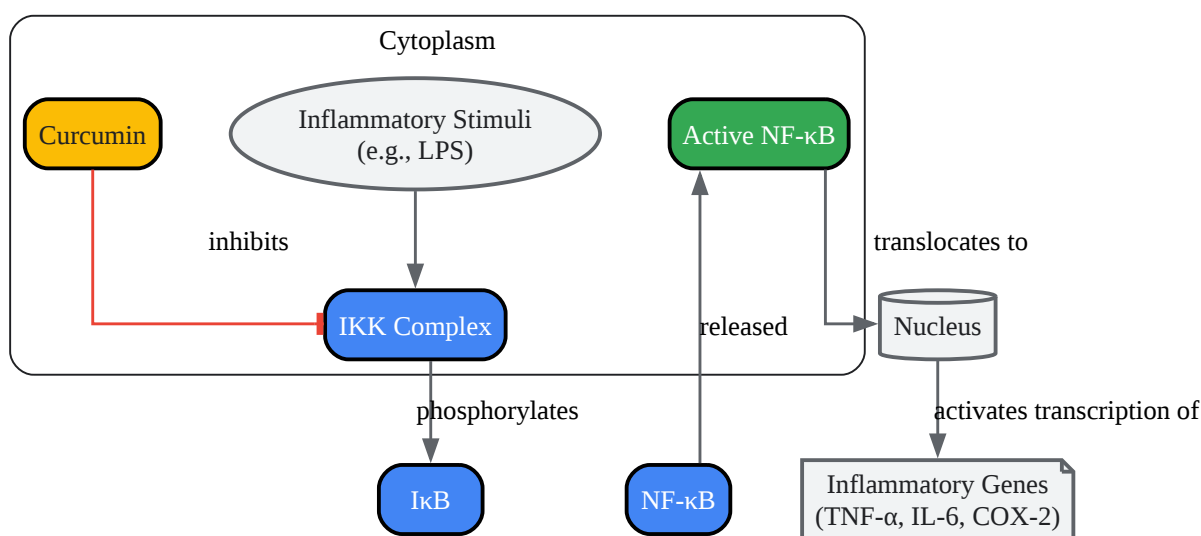
Caption: General workflow for the preparation and evaluation of **Nu-cap** nanoparticles.

## Signaling Pathways Modulated by Encapsulated Bioactives

While the primary research on **Nu-cap** technology focuses on the delivery system, the encapsulated bioactives, such as curcumin and quercetin, are known to modulate various cellular signaling pathways. Their enhanced bioavailability through encapsulation is expected to amplify these effects.

### Anti-inflammatory Effects of Curcumin

Curcumin is well-known for its potent anti-inflammatory properties, primarily through the inhibition of the NF- $\kappa$ B signaling pathway.



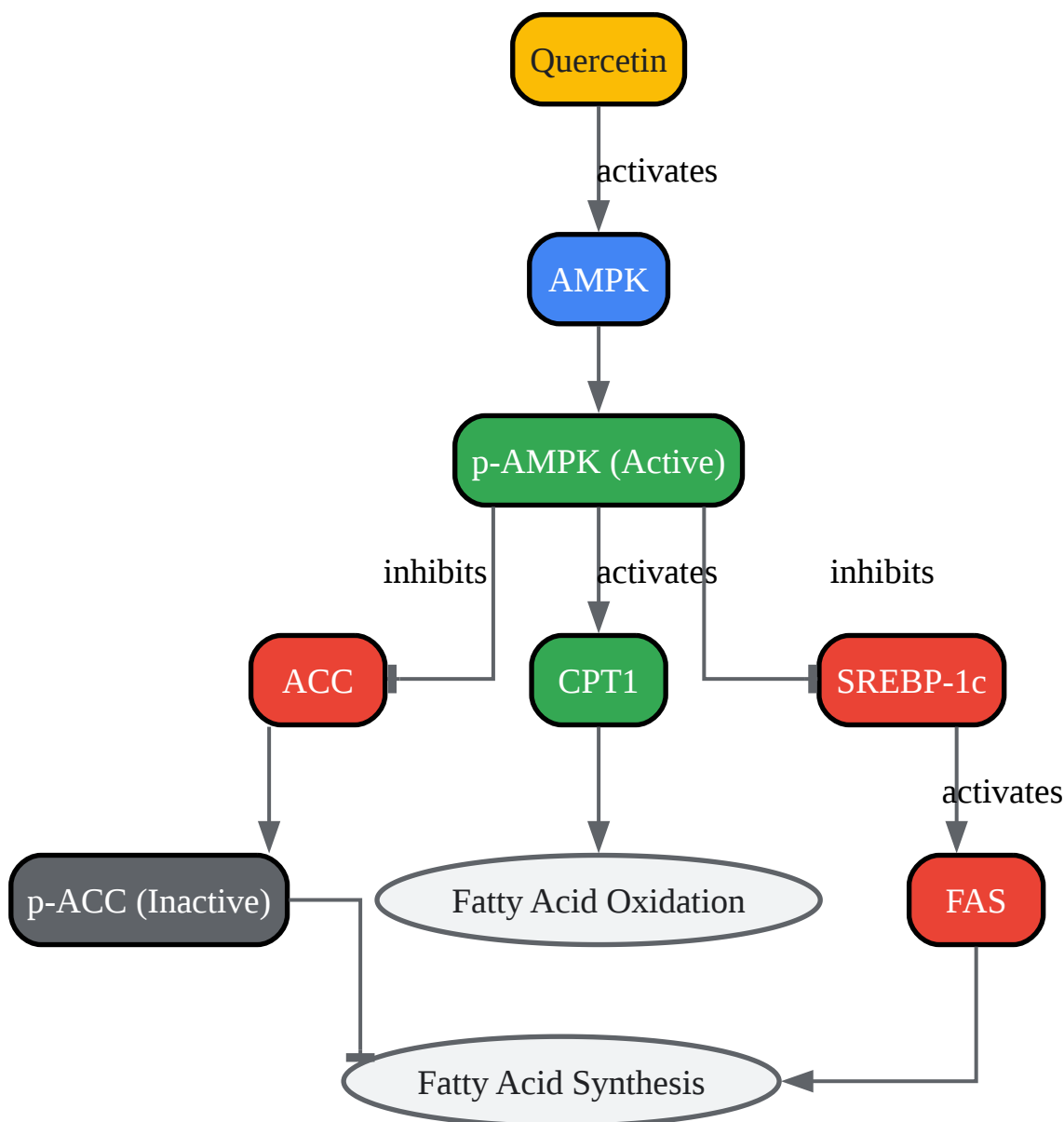
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Caption: Curcumin inhibits the NF- $\kappa$ B inflammatory signaling pathway.

### Lipid Metabolism Regulation by Quercetin



Quercetin has been shown to influence lipid metabolism, contributing to the reduction of fat accumulation observed in studies. One of the key pathways involved is the activation of AMP-activated protein kinase (AMPK).



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Caption: Quercetin modulates lipid metabolism via the AMPK signaling pathway.

## Conclusion

**Nu-cap** encapsulation technology represents a significant advancement in the oral delivery of bioactive compounds and probiotics. Through the use of natural proteins like zein and soy protein, this technology effectively addresses key challenges such as low solubility, poor stability, and limited bioavailability. The research consistently demonstrates the ability of these nano- and micro-formulations to enhance the absorption and efficacy of encapsulated agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and potentially apply this technology. Furthermore, the elucidation of the underlying signaling pathways modulated by the delivered bioactives opens up new avenues for the development of targeted therapies for a range of health conditions. Future research will likely focus on expanding the range of encapsulated substances, further optimizing the delivery systems for specific clinical applications, and conducting comprehensive clinical trials to validate the preclinical findings.

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